4-ss-HYDROXYCHOLESTEROL
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Overview
Description
4-ss-Hydroxycholesterol is a type of oxysterol, which is a cholesterol derivative formed through the enzymatic oxidation of cholesterol. This compound is known for its role as a biomarker for cytochrome P450 3A4 (CYP3A4) activity and has been studied for its involvement in various biological processes, including lipid metabolism and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ss-Hydroxycholesterol typically involves the enzymatic oxidation of cholesterol using cytochrome P450 enzymes. One common method includes the use of CYP3A4 to hydroxylate cholesterol at the 4-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express the necessary cytochrome P450 enzymes. These processes are optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions
4-ss-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert this compound back to cholesterol or other intermediates.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxysterols, which have distinct biological activities and can serve as signaling molecules in different pathways .
Scientific Research Applications
4-ss-Hydroxycholesterol has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying the metabolism of cholesterol and its derivatives.
Biology: Serves as a biomarker for CYP3A4 activity, helping to understand the enzyme’s role in drug metabolism.
Medicine: Investigated for its potential role in regulating cholesterol levels and its involvement in diseases such as atherosclerosis.
Industry: Utilized in the development of diagnostic assays and as a reference compound in analytical chemistry
Mechanism of Action
4-ss-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are major regulators of lipid metabolism. By binding to LXRs, it influences the expression of genes involved in cholesterol transport and homeostasis. Additionally, it can modulate the activity of other nuclear receptors and signaling pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 24-Hydroxycholesterol
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
- 7α-Hydroxycholesterol
- 7β-Hydroxycholesterol
Uniqueness
4-ss-Hydroxycholesterol is unique in its specific interaction with LXRs and its role as a biomarker for CYP3A4 activity. Unlike other oxysterols, it has a distinct hydroxylation pattern that confers specific biological activities and regulatory functions .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19?,20-,21?,22?,24+,25-,26-,27-/m1/s1 |
InChI Key |
CZDKQKOAHAICSF-RJWVQXRLSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origin of Product |
United States |
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